5,7-Dimethyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

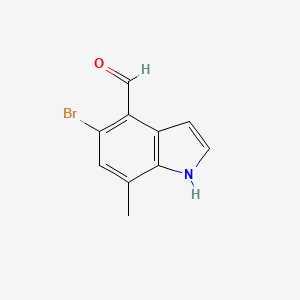

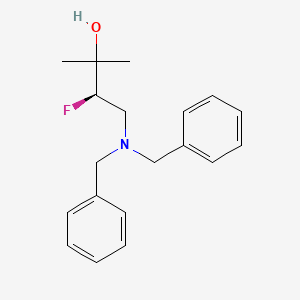

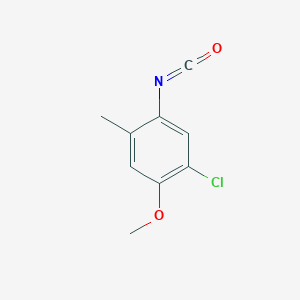

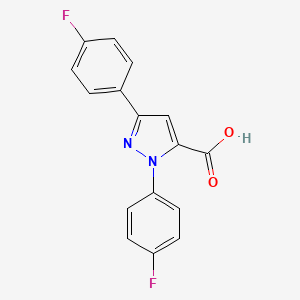

5,7-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C11H11NO . It is a pale-yellow to yellow-brown solid . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .

Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1H-indole-3-carbaldehyde is represented by the InChI code1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 5th and 7th positions of the indole ring and a carbaldehyde group at the 3rd position . Chemical Reactions Analysis

Indole derivatives, including 5,7-Dimethyl-1H-indole-3-carbaldehyde, have reactivity typical of aromatic aldehydes . They can be easily oxidized to corresponding carboxylic acids . They also participate in various reactions to generate biologically active structures .Physical And Chemical Properties Analysis

5,7-Dimethyl-1H-indole-3-carbaldehyde has a molecular weight of 173.21 . It is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs)

5,7-Dimethyl-1H-indole-3-carbaldehyde: plays a pivotal role in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, time-efficient, and cost-effective, aligning with green chemistry principles . The compound serves as an efficient precursor for biologically active structures, including diverse heterocyclic derivatives like carbazole, triazole, and pyrazole .

Medicinal Chemistry

In medicinal chemistry, 5,7-Dimethyl-1H-indole-3-carbaldehyde is utilized to create pharmacologically active compounds. Its indole nucleus is integral to the synthesis of indole alkaloids and other significant pharmaceutical entities .

Biological Activity Enhancement

The indole derivatives, including 5,7-Dimethyl-1H-indole-3-carbaldehyde , exhibit a range of biological activities. They are known for their antioxidant, antibiotic, anti-inflammatory, and antimicrobial properties, which are crucial in the development of new therapeutic agents .

Anticancer Research

This compound is also researched for its anticancer properties. The indole core is a common feature in many natural products that have shown anticancer activity, making it a valuable entity for developing novel cancer treatments .

Antiviral Applications

Indole derivatives have been reported to possess antiviral activities5,7-Dimethyl-1H-indole-3-carbaldehyde could be a key precursor in synthesizing compounds with potential inhibitory effects against various viruses .

Anti-HIV Research

The fight against HIV has seen the use of indole derivatives as potent inhibitors. The structural flexibility of 5,7-Dimethyl-1H-indole-3-carbaldehyde allows for the synthesis of compounds that could act as anti-HIV agents .

Antidiabetic Potential

Research into antidiabetic drugs has benefited from the use of indole derivatives5,7-Dimethyl-1H-indole-3-carbaldehyde may contribute to the synthesis of compounds with antihyperglycemic activities .

Protein Kinase Inhibition

Protein kinases are therapeutic targets in various diseases, and 5,7-Dimethyl-1H-indole-3-carbaldehyde is used in the synthesis of inhibitors that can modulate these enzymes’ activity, offering potential treatments for diseases where protein kinases are implicated .

Direcciones Futuras

Indole derivatives, including 5,7-Dimethyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . Their applications in sustainable multicomponent reactions have been highlighted in recent research . These compounds await further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mecanismo De Acción

Target of Action

5,7-Dimethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .

Mode of Action

The mode of action of 5,7-Dimethyl-1H-indole-3-carbaldehyde involves its role as a precursor in the synthesis of biologically active structures . It is used in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Biochemical Pathways

It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and have various biological activities .

Result of Action

It’s known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

5,7-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXUBUXUOZLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CN2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-1H-indole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)